



# **Application Notes and Protocols for In Vivo Studies Using STING PROTAC Degraders**

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Compound of Interest

Compound Name: PROTAC STING Degrader-2

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Note: Publicly available literature with detailed in vivo studies specifically for "**PROTAC STING Degrader-2**" is limited. Therefore, these application notes utilize data from published studies on SP23, a well-characterized CRBN-recruiting PROTAC STING degrader, to provide a representative and data-supported protocol for researchers. SP23 has demonstrated in vivo anti-inflammatory efficacy in multiple preclinical models[1][2][3].

### Introduction

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases[1][2]. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting them[4].

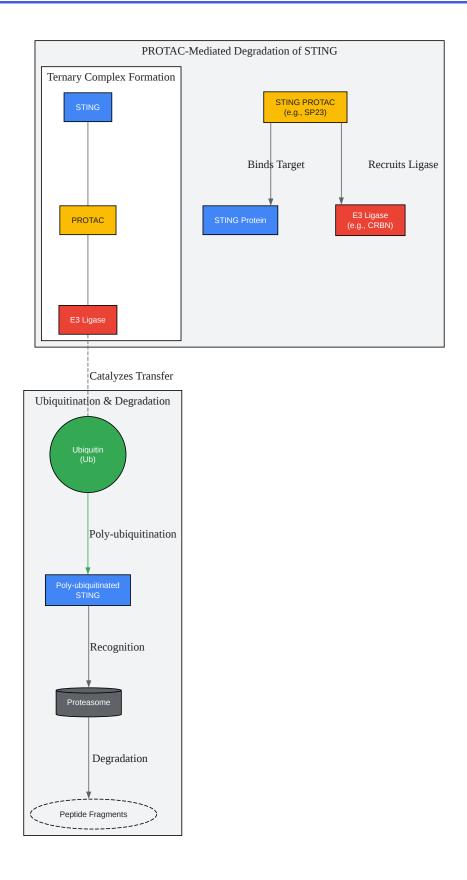
This document provides detailed application notes and protocols for the in vivo use of STING-targeting PROTACs, using the CRBN-based degrader SP23 as a primary example. SP23 is a heterobifunctional molecule that links a STING inhibitor (C-170) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of the STING protein[1][2]. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of STING degradation in preclinical models of inflammation.



### **Mechanism of Action**

PROTAC-mediated degradation of STING offers a distinct advantage over simple inhibition by eliminating the entire protein scaffold, which can abrogate both canonical and non-canonical signaling pathways more effectively[4]. The process involves the PROTAC molecule forming a ternary complex between the STING protein and an E3 ubiquitin ligase (e.g., CRBN for SP23). This proximity induces the E3 ligase to tag STING with ubiquitin chains, marking it for destruction by the cell's proteasome.





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**Caption:** Mechanism of STING protein degradation by a PROTAC.



# In Vivo Data Summary (SP23 Degrader)

The following tables summarize the quantitative data from preclinical studies of the STING degrader SP23 in mouse models of inflammation.

Table 1: Efficacy of SP23 in Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model[1][2]

Parameter	Vehicle Control	SP23 Treated	Units
Dose	-	20 mg/kg	-
Administration	-	Intraperitoneal (i.p.)	-
Serum Creatinine	~150	~50	μmol/L
Blood Urea Nitrogen (BUN)	~40	~15	mmol/L
Renal TNF-α	High	Significantly Reduced	Relative Level
Renal IL-1β	High	Significantly Reduced	Relative Level
Renal IL-6	High	Significantly Reduced	Relative Level

Table 2: Efficacy of SP23 in Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Mouse Model[3]



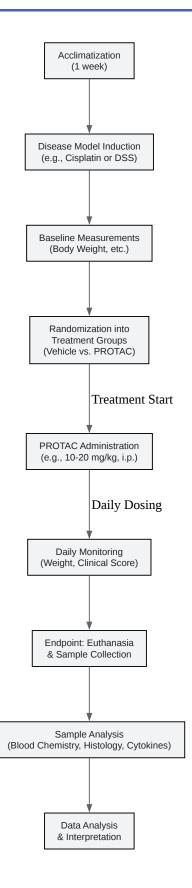
Parameter	DSS + Vehicle	DSS + SP23	Units/Scale
Dose	-	10 mg/kg	-
Administration	-	Intraperitoneal (i.p.)	-
Body Weight Loss	~15-20	~5-10	%
Disease Activity Index (DAI)	~10-12	~4-6	Score
Colon Length	~6.5	~8.0	cm
Colonic TNF-α	High	Significantly Reduced	Relative Level
Colonic IL-1β	High	Significantly Reduced	Relative Level
Colonic IL-6	High	Significantly Reduced	Relative Level

## **Detailed Experimental Protocols**

The following protocols are based on the methodologies described for the in vivo assessment of the STING degrader SP23[1][3].

### **General In Vivo Workflow**





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Caption: General workflow for an in vivo efficacy study.



# Protocol 1: Cisplatin-Induced Acute Kidney Injury (AKI) Model[1]

- Animal Model:
  - Use male C57BL/6 mice, 8-10 weeks old.
  - Acclimatize animals for at least one week before the experiment.
- AKI Induction:
  - Induce AKI by a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg.
- · Dosing and Administration:
  - Prepare SP23 in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
  - Administer SP23 or vehicle control via i.p. injection at a dose of 20 mg/kg.
  - The first dose should be administered 2 hours before cisplatin injection, followed by daily doses for the next two days.
- Monitoring and Sample Collection:
  - Monitor mice for signs of distress and record body weight daily.
  - At 72 hours post-cisplatin injection, collect blood samples via cardiac puncture for serum analysis.
  - Euthanize mice and harvest kidneys. One kidney should be fixed in 4% paraformaldehyde for histology, and the other should be snap-frozen in liquid nitrogen for protein and cytokine analysis.
- Endpoint Analysis:
  - Serum Analysis: Measure blood urea nitrogen (BUN) and creatinine levels to assess kidney function.



- Histology: Perform H&E staining on fixed kidney sections to evaluate tubular injury.
- Cytokine Analysis: Homogenize frozen kidney tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
- Western Blot: Analyze kidney tissue homogenates to confirm the degradation of STING protein.

# Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model[3]

- Animal Model:
  - Use male C57BL/6 mice, 8-10 weeks old.
  - Acclimatize animals for at least one week.
- Colitis Induction:
  - Provide mice with drinking water containing 3% (w/v) DSS for 7 consecutive days to induce acute colitis.
- Dosing and Administration:
  - Prepare SP23 in a suitable vehicle as described above.
  - Beginning on day 0 (the same day DSS is started), administer SP23 (10 mg/kg) or vehicle via i.p. injection daily for the duration of the study (e.g., 7-9 days).
- Monitoring and Sample Collection:
  - Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
  - At the study endpoint (e.g., day 9), euthanize the mice.
  - Measure the length of the colon from the cecum to the anus.



 Collect colon tissue for histological analysis and for measuring cytokine levels and STING protein expression.

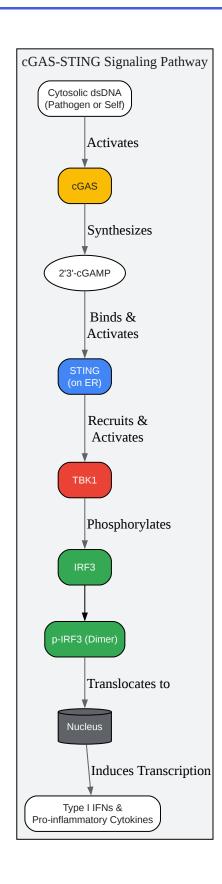
#### • Endpoint Analysis:

- DAI Score: Assess disease severity based on weight loss, stool consistency, and rectal bleeding.
- Histology: Use H&E staining on colon sections to score for inflammation and tissue damage.
- Cytokine & Protein Analysis: Homogenize colon tissue to quantify inflammatory markers and confirm STING degradation via ELISA and Western Blot, respectively[3].

## **STING Signaling Pathway Overview**

Understanding the target pathway is crucial for interpreting experimental results. STING is a central adaptor protein that integrates signals from the cGAS sensor, which detects cytosolic dsDNA. Activation leads to the phosphorylation of IRF3 and IKK, culminating in the production of type I interferons and other pro-inflammatory cytokines.





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**Caption:** Simplified overview of the cGAS-STING signaling pathway.



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